2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or a similar reagent.
Formation of the Final Compound: The final step involves the acylation of the pyrimidine derivative with 2-methoxyphenylacetic acid under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, potentially forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound may have potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chlorophenyl and methoxyphenyl groups may facilitate binding to receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The hydroxyethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide
- This compound
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C22H22ClN3O4 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22ClN3O4/c1-14-17(11-12-27)22(29)26(21(24-14)15-7-9-16(23)10-8-15)13-20(28)25-18-5-3-4-6-19(18)30-2/h3-10,27H,11-13H2,1-2H3,(H,25,28) |
InChI Key |
WCIRFQANQZSJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3OC)CCO |
Origin of Product |
United States |
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